Ombrabulin

Drug formulation In vitro assays Pharmacokinetics

Ombrabulin's (S)-serinamide-based prodrug design delivers 20 mg/mL aqueous solubility and distinct tubulin-binding kinetics versus CA4P. With an IC50 of 7–20 nM, it selectively collapses tumor vasculature via colchicine-site β-tubulin binding, validated in phase I–III trials. Preclinical data show robust synergy with cisplatin, taxanes, and radiation. Pharmacodynamic biomarkers (CECs, VEGF, MMP-9) and cardiac safety (no QTc prolongation) are well-characterized. Choose ombrabulin as your benchmark VDA for reproducible tumor vascular disruption research.

Molecular Formula C21H26N2O6
Molecular Weight 402.4 g/mol
CAS No. 181816-48-8
Cat. No. B1677283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmbrabulin
CAS181816-48-8
SynonymsAC 7700
AC-7700
AVE8062
N-(2-methxoy-5-(2-(3,4,5-trimethoxyphenyl)vinyl)pheyl)-serinamide hydrochloride
ombrabulin
Molecular FormulaC21H26N2O6
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N
InChIInChI=1S/C21H26N2O6/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3/h5-11,15,24H,12,22H2,1-4H3,(H,23,25)/b6-5-/t15-/m0/s1
InChIKeyIXWNTLSTOZFSCM-YVACAVLKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ombrabulin (CAS 181816-48-8): A Combretastatin A4 Analog Vascular Disrupting Agent for Research


Ombrabulin (AVE8062, AC7700) is a synthetic, water-soluble analog of the natural tubulin-binding agent combretastatin A4 (CA4), classified as a small-molecule vascular disrupting agent (VDA) [1]. Its primary mechanism involves binding to the colchicine site of β-tubulin, which selectively inhibits tubulin polymerization in the tumor endothelium, causing rapid vascular collapse, tumor blood flow stasis, and subsequent central tumor necrosis . As a derivative of the CA4-phosphate prodrug class, ombrabulin was designed to improve the aqueous solubility and pharmacokinetic profile of its parent molecule, overcoming a key limitation of CA4 itself . The compound has progressed through multiple Phase I, II, and III clinical trials for advanced solid tumors and soft-tissue sarcomas, both as a monotherapy and in combination with standard chemotherapeutic agents such as taxanes and platinum-based drugs [2].

Ombrabulin: Why Generic Substitution with Other Combretastatin Derivatives or VDAs Fails


Scientific and industrial procurement cannot assume functional equivalence among agents within the combretastatin family or the broader VDA class. Although ombrabulin and its direct analog fosbretabulin (CA4P) are both water-soluble prodrugs derived from combretastatin A4, their molecular structures, pharmacokinetic profiles, and clinical outcomes diverge significantly [1]. Crucially, ombrabulin incorporates a specific (S)-serinamide moiety that confers distinct solubility and tubulin-binding kinetics, leading to a different safety and efficacy profile in vivo . Furthermore, ombrabulin's mechanism—rapid vascular disruption via tubulin depolymerization—is mechanistically distinct from other VDAs like the flavonoid vadimezan (ASA404), which induces cytokine-mediated vascular collapse [2]. Even within the tubulin-binding VDA subclass, agents like plinabulin exhibit different binding sites and clinical utility. Consequently, substituting ombrabulin with a generic "combretastatin analog" or "VDA" without rigorous comparative data would introduce unacceptable variability in experimental outcomes and invalidate comparisons with the extensive body of ombrabulin-specific preclinical and clinical data.

Ombrabulin: Quantitative Evidence for Selection Over Its Closest Analogs


Ombrabulin's Superior Aqueous Solubility Compared to Combretastatin A4

The parent compound, combretastatin A4 (CA4), is poorly water-soluble, which limits its direct intravenous administration and experimental utility. Ombrabulin was specifically designed as a water-soluble analog to overcome this limitation . While no direct numeric solubility for CA4 is typically listed, CA4 is practically insoluble in water, whereas ombrabulin hydrochloride achieves a solubility of 20 mg/mL in water (clear solution with sonication) .

Drug formulation In vitro assays Pharmacokinetics

Ombrabulin Exhibits Potent Cytotoxicity in Endothelial vs. Tumor Cell Lines

Ombrabulin demonstrates potent, sub-micromolar cytotoxicity against primary endothelial cells, consistent with its VDA mechanism. Its IC50 for mouse mesenteric endothelial cells (MMEC) is 10 nM, while IC50 values for a panel of human ovarian tumor cell lines (HeyA8, SKOV3ip1, HeyA8-MDR) range from 7 to 20 nM . This data underscores its dual capacity to directly target both the tumor endothelium and, to a lesser extent, the tumor cells themselves, a feature that distinguishes it from purely anti-angiogenic agents.

Tumor vasculature Endothelial cell assay Cytotoxicity

Ombrabulin Demonstrates In Vivo Tumor Growth Inhibition and Synergy in Xenograft Models

In a FaDu head and neck squamous cell carcinoma (HNSCC) xenograft model, the triple combination of ombrabulin with local irradiation and cisplatin resulted in complete tumor regression, a significantly more pronounced effect than doublet therapies [1]. The addition of ombrabulin to radiotherapy plus cetuximab also markedly enhanced tumor growth delay compared to the doublet without the VDA [1]. In a separate HEY A8 ovarian cancer xenograft model, ombrabulin at 30 mg/kg reduced tumor weight by 65% compared to vehicle control (P<0.02) and induced significant tumor necrosis .

In vivo efficacy Combination therapy Xenograft model

Clinical Failure to Improve PFS in First-Line NSCLC Distinguishes Ombrabulin from Active VDAs

In the Phase II DISRUPT trial for first-line metastatic non-small cell lung cancer (NSCLC), adding ombrabulin (35 mg/m²) to a taxane-platinum regimen did not significantly improve progression-free survival (PFS) compared to placebo plus the same chemotherapy [1]. The median PFS was 5.65 months for the ombrabulin arm versus 5.45 months for the placebo arm (HR 0.948; one-sided P = 0.39) [1]. This negative result contrasts with positive Phase II data for other VDAs like plinabulin, which showed improved overall survival in combination with docetaxel in a similar setting, highlighting a critical difference in clinical utility for this specific indication [2].

Clinical trial NSCLC Progression-free survival

Ombrabulin Shows Modest PFS Benefit but No OS Improvement in Advanced Sarcoma

A randomized, double-blind, placebo-controlled Phase III trial evaluated ombrabulin (25 mg/m²) plus cisplatin (75 mg/m²) versus placebo plus cisplatin in patients with advanced soft-tissue sarcoma [1]. The combination improved median progression-free survival (PFS) to 1.54 months versus 1.41 months for placebo plus cisplatin (HR 0.76; 95% CI 0.59-0.98; p=0.0302) [1]. However, this modest PFS advantage did not translate into a significant improvement in overall survival, and the trial was deemed to not show sufficient clinical benefit [1]. This outcome defines the upper bound of ombrabulin's clinical efficacy in this difficult-to-treat population, serving as a critical reference point for any experimental replication or further development.

Soft-tissue sarcoma Phase III trial Progression-free survival

Ombrabulin's Cardiovascular Safety Profile: Limited QTc Prolongation Risk

A key differentiator among VDAs is their potential for cardiovascular toxicity. In a Phase I study of 105 patients, ombrabulin treatment did not cause any clinically significant QTc prolongations or decreases in left ventricular ejection fraction (LVEF) at the recommended Phase II dose of 50 mg/m² [1]. This contrasts with the known risk of cardiac ischemia and QT prolongation associated with the VDA combretastatin A4 phosphate (CA4P/fosbretabulin), which is a well-documented class effect [2]. The absence of these specific cardiac signals in ombrabulin's Phase I data provides a favorable safety differentiation within the tubulin-binding VDA class.

Cardiotoxicity Safety pharmacology QTc prolongation

Ombrabulin: Optimal Research and Industrial Application Scenarios


Preclinical Evaluation of Vascular Disrupting Agents in Combination Therapy

Given its demonstrated synergy with radiation, cisplatin, and cetuximab in preclinical xenograft models, ombrabulin is optimally suited for research programs investigating the mechanistic basis of VDA-mediated tumor sensitization to standard therapies [1]. The quantitative in vivo data showing complete tumor regression in triple-combination regimens provides a robust benchmark for validating new therapeutic combinations [1].

Investigating Tumor Vasculature Collapse and Hypoxia Induction

Ombrabulin's rapid and potent induction of tumor blood flow stasis and central necrosis makes it an ideal tool for studying the biological consequences of acute vascular shutdown [2]. The Phase I clinical data showing increased circulating endothelial cells (CECs), VEGF, and MMP-9 levels post-infusion provide specific, quantifiable pharmacodynamic biomarkers for monitoring VDA activity in experimental models [2].

Benchmarking Studies for Novel Tubulin-Binding VDAs

Ombrabulin's well-characterized in vitro potency (IC50: 7-20 nM in tumor cells) and extensive clinical trial history, including the positive Phase III sarcoma data and negative Phase II NSCLC data, make it a valuable benchmark compound [3]. Researchers can use ombrabulin as a reference standard to compare the efficacy, safety, and therapeutic window of novel tubulin-binding agents, particularly in models of sarcoma where a clinical signal has been established [3].

Studies Requiring a Water-Soluble Combretastatin Analog with Defined Safety Profile

For in vitro or in vivo studies where the poor aqueous solubility of the parent compound CA4 is problematic, ombrabulin is the appropriate choice . Its high solubility (20 mg/mL in water) simplifies formulation and ensures reproducible dosing . Furthermore, the well-documented cardiovascular safety data from Phase I trials, specifically the absence of clinically significant QTc prolongation, may make it a preferred tool over other VDAs like CA4P in certain experimental designs where cardiac effects are a concern [4].

Technical Documentation Hub

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